4-tert-butyl-3-nitrobenzene-1-sulfonamide
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Overview
Description
4-tert-butyl-3-nitrobenzene-1-sulfonamide is an organic compound with a complex structure that includes a tert-butyl group, a nitro group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-3-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of tert-butylbenzene to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium hydroxide or other strong bases can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are often employed.
Major Products Formed
Reduction: 4-tert-butyl-3-aminobenzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
4-tert-butyl-3-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-tert-butyl-3-nitrobenzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological pathways, making the compound useful in antibacterial applications .
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl-4-nitrobenzene: Similar structure but lacks the sulfonamide group.
4-tert-butyl-2-iodo-1-nitrobenzene: Contains an iodine atom instead of the sulfonamide group.
4-tert-butylbenzenesulfonamide: Lacks the nitro group
Uniqueness
4-tert-butyl-3-nitrobenzene-1-sulfonamide is unique due to the presence of both the nitro and sulfonamide groups on the same benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
4-tert-butyl-3-nitrobenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following formula:
This compound features a nitro group and a sulfonamide moiety, which are significant for its biological properties.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies indicate that nitro compounds often possess antimicrobial properties. The presence of the nitro group enhances interaction with microbial targets, potentially disrupting their cellular processes .
- Anti-inflammatory Effects : Nitro compounds can modulate inflammatory pathways. Research shows that they can act as signaling molecules, influencing the activity of various inflammatory mediators .
- Anticancer Potential : The compound's ability to affect cellular signaling pathways suggests potential anticancer activity. Nitro groups are known to induce apoptosis in cancer cells through various mechanisms .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and microbial growth. For instance, it could interfere with cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
- Reactive Oxygen Species (ROS) Generation : Nitro compounds can lead to the formation of ROS, which may induce oxidative stress in cells, contributing to cytotoxicity in cancer cells .
Case Studies
Several studies have explored the biological activity of nitro-substituted sulfonamides, including this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various nitro compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with nitro groups showed significant inhibition zones, demonstrating their potential as antimicrobial agents .
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory cytokines compared to control groups. This suggests its effectiveness in modulating inflammatory responses .
- Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that this compound could induce apoptosis and inhibit cell proliferation at specific concentrations. The IC50 values were determined through dose-response assays, highlighting its potential as an anticancer agent .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
4-tert-butyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,3)8-5-4-7(17(11,15)16)6-9(8)12(13)14/h4-6H,1-3H3,(H2,11,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGJVCLBOLUALD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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